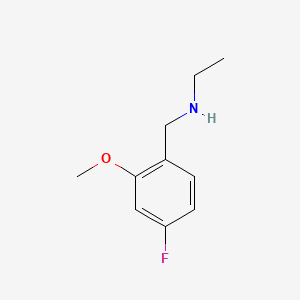

N-(4-Fluoro-2-methoxybenzyl)ethanamine

Description

N-(4-Fluoro-2-methoxybenzyl)ethanamine is a substituted phenethylamine derivative characterized by a benzyl group substituted with a fluorine atom at the 4-position and a methoxy group at the 2-position of the aromatic ring. The ethanamine backbone is linked to this benzyl group via a nitrogen atom. This compound is structurally related to the NBOMe series of psychoactive substances, which are known for their potent agonist activity at serotonin receptors (e.g., 5-HT2A) .

Properties

IUPAC Name |

N-[(4-fluoro-2-methoxyphenyl)methyl]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO/c1-3-12-7-8-4-5-9(11)6-10(8)13-2/h4-6,12H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKXXENBMHOSCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=C(C=C(C=C1)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Optimized Protocols for Imine Formation and Reduction

The Thieme Connect study identifies three high-yielding methods for reductive amination of structurally similar substrates (Table 1):

Table 1: Comparative Performance of Reductive Amination Methods

| Method | Reagents | Solvent | Temp (°C) | Time | Yield (%) |

|---|---|---|---|---|---|

| A | BH3·THF (3 equiv), AcOH | CH2Cl2/AcOH | 0–20 | 3 h | 80 |

| B | BH3·THF, TMSCl | DMF | 0 | 15 min | 97 |

| C | NaBH4, TMSCl | DMF | 0 | 15 min | 99 |

Method C (NaBH4/TMSCl/DMF) emerges as the most efficient for N-(4-Fluoro-2-methoxybenzyl)ethanamine synthesis due to its rapid reaction time, ambient temperature compatibility, and near-quantitative yield. The synergistic effect of TMSCl and DMF enhances imine electrophilicity, enabling NaBH4—a milder reductant—to outperform borane complexes in this context.

Synthesis of 4-Fluoro-2-methoxybenzaldehyde: Key Intermediate

Alternative Pathways: Friedel-Crafts Formylation

Electrophilic formylation via the Gattermann–Koch reaction (CO/HCl, AlCl3) presents another route to 4-fluoro-2-methoxybenzaldehyde. However, the electron-deficient nature of the aromatic ring (due to the fluoro group) may necessitate harsher conditions or Lewis acid promoters such as TiCl4.

Side Reactions and Byproduct Mitigation

N-Ethylation and N-Acetylation Byproducts

During reductive amination, competing reactions between ethanamine and acetic acid (from Method A) or TMSCl-derived intermediates can generate N-ethylated or N-acetylated byproducts (e.g., N-ethyl-N-(4-fluoro-2-methoxybenzyl)acetamide). The Thieme study notes that these byproducts arise via acetaldehyde formation from AcOH reduction, followed by imine formation with excess amine. Employing Method C (NaBH4/TMSCl/DMF) minimizes such side reactions due to the absence of carboxylic acids and the rapid reaction kinetics.

Purification Strategies

Chromatographic separation on silica gel (ethyl acetate/hexanes gradient) effectively isolates the target compound from byproducts. Alternatively, crystallization from petroleum ether at low temperatures (<10°C) yields pure N-(4-Fluoro-2-methoxybenzyl)ethanamine as a white solid, as demonstrated in the patent’s workup procedures.

Scalability and Industrial Considerations

Solvent Selection and Waste Reduction

The patent emphasizes toluene and methanol as primary solvents for large-scale reactions, prioritizing low cost and ease of removal via distillation. Method C’s use of DMF, while effective for laboratory-scale synthesis, may require substitution with recyclable solvents like 2-methyltetrahydrofuran (2-MeTHF) for industrial applications.

Catalytic Hydrogenation vs. Borane Reductions

Although the patent employs Raney nickel for nitro group reductions, borane-based methods offer superior safety profiles and compatibility with acid-sensitive substrates. A hybrid approach—using catalytic hydrogenation for nitro intermediates and NaBH4/TMSCl for reductive amination—balances cost and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluoro-2-methoxybenzyl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or oximes.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

N-(4-Fluoro-2-methoxybenzyl)ethanamine has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Fluoro-2-methoxybenzyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues in the NBOMe Series

The NBOMe series comprises N-(2-methoxybenzyl)-substituted phenethylamines with varying substituents on the phenyl ring. Key analogues include:

Note: Molecular weight calculated based on formula C10H14FNO2.

Key Structural Differences :

- The target compound lacks the 2,5-dimethoxy substitution on the phenyl ring, a hallmark of most NBOMe derivatives. Instead, substitutions are localized on the benzyl group.

- The 4-fluoro substituent on the benzyl group distinguishes it from 25I-NBOMe (4-iodo) and 25B-NBOMe (4-bromo), which have bulkier halogens .

Impact of Substituents on Pharmacological Activity

- Halogen Effects : Halogens (e.g., iodine, bromine) on the phenyl ring enhance 5-HT2A receptor binding affinity and potency. Fluorine, being smaller and more electronegative, may reduce steric hindrance but increase metabolic stability compared to iodine or bromine .

- Methoxy Positioning : The 2-methoxy group on the benzyl fragment is critical for receptor interaction in NBOMe compounds. Its presence in the target compound suggests retained agonist activity, though potency may vary due to the absence of phenyl ring methoxy groups .

Physicochemical Properties

Quantum molecular descriptors (e.g., dipole moment, electronegativity) for NBOMe derivatives highlight the influence of substituents:

- Electrophilicity : The 4-fluoro group may lower electrophilicity compared to electron-withdrawing halogens like chlorine, altering interaction with receptor nucleophiles .

Analytical Differentiation

- Mass Spectrometry: 25I-NBOMe: Characteristic fragments at m/z 413 (molecular ion) and m/z 195 (benzyl moiety) . Target Compound: Expected molecular ion at m/z 209.23.

- NMR Spectroscopy :

- The 4-fluoro substituent would produce distinct $^{19}\text{F}$ NMR signals and deshielding effects on adjacent protons in $^{1}\text{H}$ NMR .

Q & A

Q. What are the common synthetic routes for N-(4-Fluoro-2-methoxybenzyl)ethanamine, and how can purity be ensured?

Synthesis typically involves multi-step reactions starting with halogenated benzyl precursors. For example:

- Step 1 : Reacting 4-fluoro-2-methoxybenzyl chloride with a nitrile intermediate (e.g., phenylacetonitrile) in the presence of a base (e.g., KOH) to form a nitrile adduct.

- Step 2 : Reducing the nitrile group to an amine using catalytic hydrogenation or LiAlH₄.

- Step 3 : Forming the hydrochloride salt via reaction with HCl to enhance solubility .

Purity Assurance : Use High-Performance Liquid Chromatography (HPLC) for purity assessment (>98%) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity .

Q. How can researchers characterize the physicochemical properties of this compound?

Key methods include:

- Solubility : Evaluate in polar (water, ethanol) and non-polar solvents (DCM) using the shake-flask method. Hydrochloride salts improve aqueous solubility .

- Stability : Perform accelerated degradation studies under varying pH, temperature, and light conditions, analyzed via UV-Vis spectroscopy .

- Melting Point : Differential Scanning Calorimetry (DSC) to determine melting behavior and identify polymorphic forms .

Advanced Research Questions

Q. What strategies optimize reaction yields in the synthesis of N-(4-Fluoro-2-methoxybenzyl)ethanamine derivatives?

- Temperature Control : Maintain sub-0°C conditions during nitrile reduction to prevent side reactions (e.g., over-reduction).

- Solvent Selection : Use anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) to minimize hydrolysis of intermediates .

- Catalyst Tuning : Employ Pd/C or Raney nickel for selective hydrogenation, avoiding dehalogenation of the fluoro-substituent .

Q. How can researchers investigate its interactions with neurotransmitter receptors?

- In Vitro Binding Assays : Use radiolabeled ligands (e.g., ³H-serotonin) in competitive binding studies with 5-HT₂A receptors.

- Functional Assays : Measure intracellular Ca²⁺ flux or cAMP levels in HEK293 cells transfected with target receptors .

- Computational Docking : Perform molecular dynamics simulations to predict binding affinity and orientation within receptor pockets .

Q. What analytical methods differentiate positional isomers or stereoisomers of this compound?

- GC-MS with Derivatization : Convert amines to trifluoroacetyl derivatives to enhance volatility and generate distinct fragmentation patterns. Isothermal GC conditions (e.g., 250°C) improve isomer separation .

- LC-MS/MS : Utilize collision-induced dissociation (CID) to compare fragmentation pathways of isomers without derivatization .

- Chiral HPLC : Use columns with β-cyclodextrin stationary phases to resolve enantiomers .

Q. How can metabolic stability be assessed in preclinical studies?

- Liver Microsomal Assays : Incubate the compound with human or rat liver microsomes, and quantify parent compound degradation via LC-MS. Calculate half-life (t₁/₂) and intrinsic clearance .

- CYP450 Inhibition Screening : Test against CYP3A4, 2D6, and 2C9 isoforms using fluorogenic substrates to identify metabolic liabilities .

Q. What structure-activity relationship (SAR) insights guide the design of analogs with enhanced bioactivity?

- Fluoro vs. Methoxy Positioning : Compare analogs with fluorine at the 4-position (higher 5-HT₂A affinity) versus 3-position (reduced binding) .

- Amine Substitution : Replace the ethylamine chain with bulkier groups (e.g., cyclopropylmethyl) to modulate receptor selectivity .

- Salt Form Impact : Hydrobromide salts may improve blood-brain barrier penetration compared to hydrochlorides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.